molecular formula C20H20N2 B080408 alpha,alpha'-Dianilino-p-xylene CAS No. 13170-62-2

alpha,alpha'-Dianilino-p-xylene

Cat. No. B080408
CAS RN: 13170-62-2
M. Wt: 288.4 g/mol
InChI Key: DXWQPWMYKQYRDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha,alpha'-Dianilino-p-xylene involves polycondensation reactions. For example, N-Phenylated polyamine was synthesized by solution polycondensation of alpha,alpha'-dibromo-p-xylene with aniline, demonstrating the compound's formation under specific conditions (Padmanaban, Oishi, Kakimoto, & Imai, 1989). Similarly, polyesters and polymers derived from p-xylene and related chemicals have been synthesized, providing insights into the compound's versatility (Korshak & Vinogradova, 1959).

Molecular Structure Analysis

The molecular structure of alpha,alpha'-Dianilino-p-xylene and related polymers has been characterized through various methods, including X-ray diffraction and spectroscopic techniques. Studies have detailed the crystallography and phase transitions of poly-p-xylylene, a related polymer, offering insights into the structural properties and stability of these materials (Niegisch, 1966; Isoda, 1984; Kubo & Wunderlich, 1971).

Chemical Reactions and Properties

Alpha,alpha'-Dianilino-p-xylene undergoes various chemical reactions, contributing to the synthesis of polymers with unique properties. The reactivity of this compound, under conditions such as UV light irradiation and the presence of specific catalysts, leads to the formation of polymers with potential applications in materials science (Padmanaban et al., 1989).

Physical Properties Analysis

The physical properties of alpha,alpha'-Dianilino-p-xylene and its polymers, such as glass transition temperature and thermal stability, have been thoroughly investigated. These studies provide a comprehensive understanding of the material's behavior under different thermal conditions and its suitability for various applications (Padmanaban et al., 1989).

Chemical Properties Analysis

Research on alpha,alpha'-Dianilino-p-xylene has also focused on its chemical properties, including its interaction with other compounds and its role in the synthesis of complex polymers. The compound's ability to participate in diverse chemical reactions makes it a valuable precursor for designing materials with specific functionalities (Padmanaban et al., 1989).

Scientific Research Applications

Renewable p-Xylene Production

Cho et al. (2017) demonstrated a method for producing renewable p-xylene from biomass feedstocks using P-containing zeolite Beta as a catalyst. This method achieved a high yield of 97%, offering a sustainable alternative for the production of p-xylene, a critical component in polyethylene terephthalate (PET) manufacture (Cho et al., 2017).

Characterization and Analysis of Xylene Derivatives

Bhuvaneswari, Sankar, and Meenakshisundar (2017) conducted a study on the vibrational spectra, HOMO-LUMO energy gap, NLO property, and other chemical properties of M-xylene-alpha, alpha –diol (MXAAD) using density functional theory (DFT). Their investigation contributes to understanding the chemical behavior and potential applications of xylene derivatives in various industries (Bhuvaneswari et al., 2017).

Selective Sorption of p-Xylene

Mukherjee et al. (2014) reported on a Zn(II)-based dynamic coordination framework exhibiting selective adsorption of p-Xylene. This material's unique adsorption selectivity may be leveraged for chemical separations in industrial applications, especially for the purification of p-xylene from its isomers (Mukherjee et al., 2014).

Environmental and Occupational Exposure Concerns

Niaz et al. (2015) reviewed the toxicity of xylene as an environmental pollutant and its non-cancerous health hazards. Although this review focuses on health concerns, it also touches upon xylene's widespread use across different industries, highlighting the need for safer handling and potential applications that minimize health risks (Niaz et al., 2015).

Safety And Hazards

Alpha,alpha’-Dianilino-p-xylene may cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

N-[[4-(anilinomethyl)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQPWMYKQYRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345826
Record name alpha,alpha'-Dianilino-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha'-Dianilino-p-xylene

CAS RN

13170-62-2
Record name alpha,alpha'-Dianilino-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha'-Dianilino-p-xylene
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